N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-28-18-9-7-16(8-10-18)22-13-15(12-20(22)25)21-19(24)11-14-3-5-17(6-4-14)23(26)27/h3-10,15H,2,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVGHXORRKWDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Acetamides with Pyrrolidinone/Indole Cores
- BG15362 (N-(4-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide): Shares the 4-nitrophenyl acetamide moiety but replaces the pyrrolidinone with a pyridazinone-thiophene system. Molecular weight: 356.36 vs. Likely differences: Pyridazinone-thiophene may alter solubility and π-π stacking interactions compared to the pyrrolidinone-ethoxyphenyl system .
- Compound 10l (2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide): Contains an indole core instead of pyrrolidinone, with chloro and methoxy substituents. Higher molecular weight (479 vs. ~384 for BG15361 in ) and melting point (190–191°C vs. target compound’s unknown). Indole derivatives in exhibit anticancer activity via Bcl-2/Mcl-1 inhibition, suggesting the target compound’s pyrrolidinone core may offer distinct binding modes .
Simpler Acetamide Derivatives
- N-(4-acetamido-3-nitrophenyl)acetamide (): Lacks heterocyclic rings, reducing structural complexity. Likely lower bioactivity due to absence of rigid pyrrolidinone or indole scaffolds.
Thiadiazole and Triazole Analogues
- 924972-86-1 (2-(benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide) :
Structural and Functional Analysis
Key Substituent Effects
Physicochemical Properties
- Solubility : Nitro groups in the target compound and 10l may reduce aqueous solubility compared to methoxy (10l) or ethoxy (target) substituents.
- Melting Points: Pyrrolidinone derivatives (e.g., BG15361: 384.43 g/mol) typically have lower melting points than indole-based compounds (e.g., 10l: 190–191°C) due to reduced crystallinity .
Research Implications
The target compound’s unique combination of pyrrolidinone, ethoxyphenyl, and nitrophenyl groups distinguishes it from indole or pyridazinone analogues. Future studies should explore:
Preparation Methods
Cyclization of Amino Alcohols
A common method involves the cyclization of γ-amino alcohols or their derivatives. For instance, U.S. Patent US20160113912A1 describes the use of 5-chloro-pentanoyl chloride or 5-bromo-pentanoyl chloride in cyclization reactions with p-nitroaniline to form 1-(4-nitrophenyl)-2-piperidinone intermediates. While this patent focuses on apixaban synthesis, the methodology is adaptable to pyrrolidinone systems by modifying the starting amine and acyl chloride. The reaction typically proceeds under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Dichlorination and Elimination
Following cyclization, dichlorination with phosphorus pentachloride (PCl₅) introduces reactive sites for subsequent functionalization. For example, 1-(4-nitrophenyl)-2-piperidinone undergoes dichlorination to yield 3-chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone. This intermediate is critical for introducing substituents at the 3-position of the pyrrolidinone ring.
Introduction of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
Nucleophilic Substitution
In a method analogous to the synthesis of 2-azido-N-(4-nitrophenyl)acetamide, the chloro intermediate (e.g., 3-chloropyrrolidinone) reacts with sodium 4-ethoxyphenoxide in a biphasic solvent system. Ethanol/water mixtures (70:30 v/v) under reflux at 80°C for 24 hours facilitate this substitution, yielding 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-amine derivatives. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by stabilizing the phenoxide ion in organic phases.
Coupling Reactions
Alternative routes employ palladium-catalyzed cross-coupling. For instance, Suzuki-Miyaura coupling between 3-bromo-pyrrolidinone and 4-ethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in toluene/ethanol mixtures provides the aryl-substituted pyrrolidinone. However, this method is less commonly reported due to the instability of boronic acids under strongly basic conditions.
Acetamide Side Chain Installation
The final step involves coupling the pyrrolidinone intermediate with 2-(4-nitrophenyl)acetic acid.
Carbodiimide-Mediated Amidation
A widely used method employs dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) as activators. The reaction proceeds in dichloromethane or THF at 0–5°C to minimize side reactions. For example, U.S. Patent US10093625B2 details the coupling of (S)-2-benzyl-3-hydroxypropanoic acid with ethyl 2-aminoacetate hydrochloride using DCC and triethylamine (TEA), yielding amides in >75% purity after recrystallization.
Direct Acetylation
In cases where the amine group is less sterically hindered, direct acetylation with 2-(4-nitrophenyl)acetyl chloride in the presence of TEA or DIPEA (N,N-diisopropylethylamine) achieves high yields. This method avoids the need for coupling agents but requires anhydrous conditions to prevent hydrolysis of the acyl chloride.
Optimization and Process Chemistry
Solvent Systems
- Polar aprotic solvents : DMF and DMSO enhance reaction rates for cyclization and SNAr reactions but complicate purification due to high boiling points.
- Biphasic systems : Water-toluene or water-ethyl acetate mixtures improve phase separation and reduce byproduct formation in substitution reactions.
- Green solvents : Recent studies highlight isopropyl acetate and 2-methyltetrahydrofuran as sustainable alternatives with comparable efficacy.
Analytical Characterization
Critical quality attributes of the final product are verified using:
- PXRD : Diffractograms confirm crystallinity and polymorphic form, as demonstrated in U.S. Patent US10093625B2.
- HPLC : Purity assessments using C18 columns with UV detection at 254 nm ensure <1% impurity levels.
- Mass spectrometry : ESI-MS validates the molecular ion peak at m/z 397.4 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including pyrrolidinone ring formation and subsequent functionalization. For example, coupling 4-ethoxyphenylamine with a preformed pyrrolidinone intermediate under reflux conditions (e.g., using DMF as solvent, 80–100°C), followed by acetylation with 4-nitrophenylacetic acid chloride. Reaction yields depend on stoichiometric ratios (1:1.2 for amine:acetyl chloride) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of 1H/13C NMR (to identify aromatic protons at δ 7.2–8.3 ppm and pyrrolidinone carbonyl at δ 170–175 ppm), HRMS (to verify molecular ion [M+H]+), and FT-IR (to confirm amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography is recommended for resolving tautomeric ambiguities, as seen in analogous pyrrolidinone derivatives .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictory biological activity data in enzyme inhibition assays?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values.
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) and assess solvent effects (DMSO ≤0.1%).
- Structural Modeling : Perform docking studies (e.g., AutoDock Vina) to validate interactions with catalytic sites, as demonstrated for pyrazolopyrimidine analogs .
Q. How can researchers address discrepancies in spectroscopic data caused by tautomeric equilibria?
- Methodological Answer :
- Variable-Temperature NMR : Monitor peak splitting at 25–60°C to detect tautomerization (e.g., thiazolidinone/imidazolidinone shifts, δ 2.5–3.5 ppm for CH₂ groups).
- Computational Chemistry : Use Gaussian or ORCA to calculate tautomer stability (ΔG differences <2 kcal/mol suggest equilibrium mixtures).
- Crystallographic Validation : Resolve solid-state structures to confirm dominant tautomers, as shown for N-(4-ethoxyphenyl)thiazolidinone derivatives .
Q. What strategies enhance the compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages at the acetamide moiety) to improve solubility.
- Cocrystallization : Use coformers like succinic acid to modify dissolution rates.
- In Silico ADMET Prediction : Employ SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
Q. How can researchers differentiate between on-target and off-target effects in cellular assays?
- Methodological Answer :
- CRISPR Knockout Models : Generate cell lines lacking the putative target (e.g., Bcl-2 for apoptosis studies).
- Chemical Proteomics : Use affinity-based probes (biotinylated analogs) to pull down interacting proteins.
- Selectivity Profiling : Screen against panels of related enzymes (e.g., kinase families) at 10 µM, as done for indole-acetamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
